methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 955138-40-6
VCID: VC3321662
InChI: InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-15-12-20(11-14(15)16(21)23-4)10-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,19,22)/t14-,15-/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CN(CC1C(=O)OC)CC2=CC=CC=C2
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol

methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate

CAS No.: 955138-40-6

Cat. No.: VC3321662

Molecular Formula: C18H26N2O4

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate - 955138-40-6

Specification

CAS No. 955138-40-6
Molecular Formula C18H26N2O4
Molecular Weight 334.4 g/mol
IUPAC Name methyl (3S,4R)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate
Standard InChI InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-15-12-20(11-14(15)16(21)23-4)10-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,19,22)/t14-,15-/m0/s1
Standard InChI Key MDCRPZPQWWVTKY-GJZGRUSLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2
SMILES CC(C)(C)OC(=O)NC1CN(CC1C(=O)OC)CC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)NC1CN(CC1C(=O)OC)CC2=CC=CC=C2

Introduction

Synthesis and Chemical Reactions

The synthesis of methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate typically involves several key steps, including the formation of the pyrrolidine ring and the introduction of the Boc protecting group. The reaction conditions require careful control of temperature and pH to ensure high yields and purity.

StepDescription
1. Formation of Pyrrolidine RingInvolves cyclization reactions under controlled conditions.
2. Introduction of Boc GroupTypically achieved through reaction with di-tert-butyl dicarbonate (Boc2O).
3. EsterificationConversion of the carboxylic acid to the methyl ester.

Applications in Medicinal and Synthetic Chemistry

This compound serves as an important intermediate in organic synthesis and pharmaceutical development. Its structural features allow it to engage with specific biological targets, making it a potential prodrug where the protective groups can be removed in vivo to release active pharmacophores.

Application AreaDescription
Medicinal ChemistryPotential prodrug for targeted therapeutic effects.
Synthetic ChemistryIntermediate in the synthesis of complex organic molecules.

Stability and Handling

Methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate is generally stable under standard laboratory conditions but may be sensitive to moisture due to the presence of reactive functional groups.

Handling ConsiderationDescription
Storage ConditionsDry environment to prevent moisture exposure.
SolubilityModerate solubility in polar solvents like methanol and dimethyl sulfoxide.

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